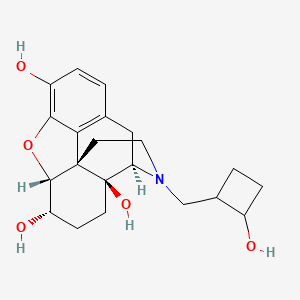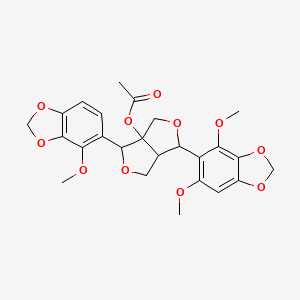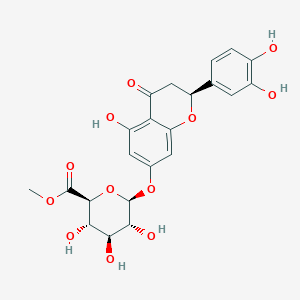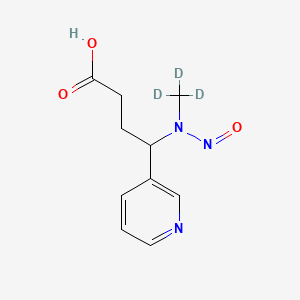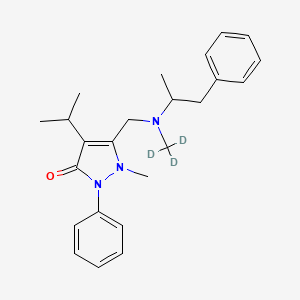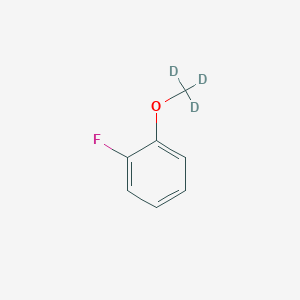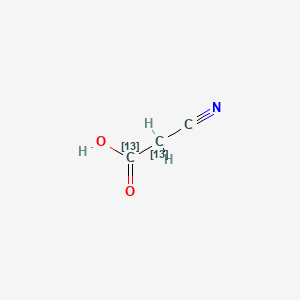
2-cyanoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoacetic acid is an organic compound with the chemical formula C₃H₃NO₂. It is a white, hygroscopic solid that contains two functional groups: a nitrile (−C≡N) and a carboxylic acid (−COOH). This compound is a versatile intermediate in organic synthesis and is used as a precursor to various chemicals, including cyanoacrylates, which are components of adhesives .
準備方法
Synthetic Routes and Reaction Conditions: 2-Cyanoacetic acid is typically prepared by treating chloroacetate salts with sodium cyanide, followed by acidification . Another method involves electrosynthesis, where carbon dioxide is reduced cathodically, and acetonitrile is oxidized anodically .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:
Neutralization: Chloroacetic acid is neutralized with sodium carbonate to form sodium chloroacetate.
Cyanation: Sodium chloroacetate is then reacted with sodium cyanide to produce sodium cyanoacetate.
Acidification: The sodium cyanoacetate is acidified with hydrochloric acid to yield this compound.
化学反応の分析
Types of Reactions: 2-Cyanoacetic acid undergoes various chemical reactions, including:
Decarboxylation: Upon heating at 160°C, it decarboxylates to form acetonitrile (CH₃CN).
Cyanoacetylation: It is used in cyanoacetylation reactions with various pyrroles, indoles, and aniline derivatives.
Knoevenagel Condensation: It reacts with aldehydes to form α,β-unsaturated compounds through the Knoevenagel condensation.
Common Reagents and Conditions:
Decarboxylation: Heat at 160°C.
Cyanoacetylation: Acetic anhydride is commonly used as a reagent.
Knoevenagel Condensation: Typically involves a base such as piperidine or a catalyst like indium (III).
Major Products:
Decarboxylation: Acetonitrile.
Cyanoacetylation: Cyanoacetylated derivatives of pyrroles, indoles, and aniline.
Knoevenagel Condensation: α,β-unsaturated compounds.
科学的研究の応用
2-Cyanoacetic acid has numerous applications in scientific research:
作用機序
The mechanism of action of 2-cyanoacetic acid involves its role as an intermediate in various chemical reactions. For instance, in the Knoevenagel condensation, it forms an enol intermediate that reacts with aldehydes to produce α,β-unsaturated compounds . The nitrile group (−C≡N) and carboxylic acid group (−COOH) in this compound make it highly reactive, allowing it to participate in a wide range of chemical transformations.
類似化合物との比較
Ethyl cyanoacetate: An ester derivative of 2-cyanoacetic acid used in similar reactions.
Cyanoacetamide: Another derivative used in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to its dual functional groups, which provide it with high reactivity and versatility in organic synthesis. Its ability to undergo decarboxylation to form acetonitrile and participate in cyanoacetylation and Knoevenagel condensation reactions distinguishes it from its derivatives .
特性
分子式 |
C3H3NO2 |
|---|---|
分子量 |
87.047 g/mol |
IUPAC名 |
2-cyanoacetic acid |
InChI |
InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/i1+1,3+1 |
InChIキー |
MLIREBYILWEBDM-ZKDXJZICSA-N |
異性体SMILES |
[13CH2](C#N)[13C](=O)O |
正規SMILES |
C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


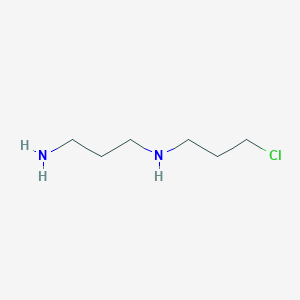
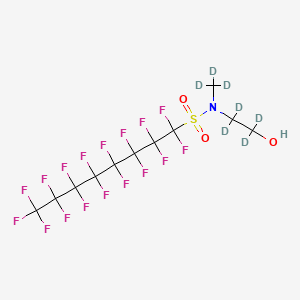
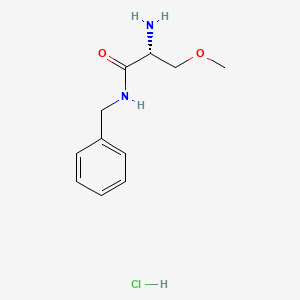
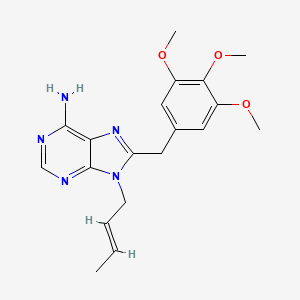
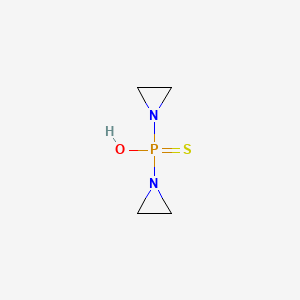
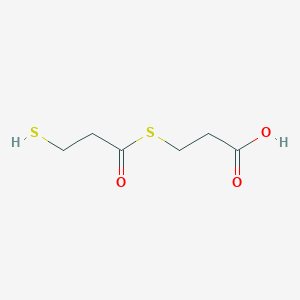
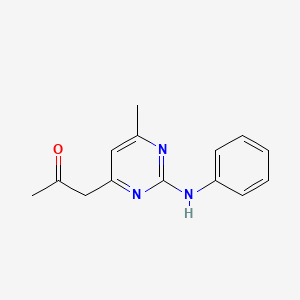
![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
